molecular formula C17H12IN B12274344 2,6-Diphenyl-4-iodopyridine

2,6-Diphenyl-4-iodopyridine

Cat. No.: B12274344
M. Wt: 357.19 g/mol
InChI Key: PFRAFBHBJNOQGC-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of two phenyl groups and an iodine atom attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4-iodopyridine typically involves the iodination of 2,6-diphenylpyridine. One common method includes the use of iodine and an oxidizing agent such as silver(I) oxide (Ag2O) in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane (DMDO).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Coupling: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

2,6-Diphenyl-4-iodopyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-iodopyridine involves its interaction with various molecular targets. The iodine atom and phenyl groups contribute to its reactivity and ability to form stable complexes with metal ions. These interactions can influence biological pathways and enzymatic activities, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-iodopyridine
  • 2,6-Difluoro-4-iodopyridine
  • 2,6-Dibromo-4-iodopyridine

Uniqueness

2,6-Diphenyl-4-iodopyridine is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to other halogenated pyridines. The phenyl groups also provide additional sites for functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C17H12IN

Molecular Weight

357.19 g/mol

IUPAC Name

4-iodo-2,6-diphenylpyridine

InChI

InChI=1S/C17H12IN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

PFRAFBHBJNOQGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)I

Origin of Product

United States

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